molecular formula C5H3Cl2NO2S B13591339 3-Amino-4,5-dichlorothiophene-2-carboxylicacid

3-Amino-4,5-dichlorothiophene-2-carboxylicacid

Cat. No.: B13591339
M. Wt: 212.05 g/mol
InChI Key: UBYGDFMGQDPGED-UHFFFAOYSA-N
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Description

3-Amino-4,5-dichlorothiophene-2-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,5-dichlorothiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by amination and carboxylation reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for 3-Amino-4,5-dichlorothiophene-2-carboxylic acid often involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,5-dichlorothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-4,5-dichlorothiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-4,5-dichlorothiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dihydrothiophene-3-carbonitrile
  • 4-Amino-3,5-dichlorothiophene-2-carboxylic acid
  • 3-Amino-4,5-dichlorothiophene-2-carboxamide

Uniqueness

3-Amino-4,5-dichlorothiophene-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C5H3Cl2NO2S

Molecular Weight

212.05 g/mol

IUPAC Name

3-amino-4,5-dichlorothiophene-2-carboxylic acid

InChI

InChI=1S/C5H3Cl2NO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h8H2,(H,9,10)

InChI Key

UBYGDFMGQDPGED-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)C(=O)O)N

Origin of Product

United States

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